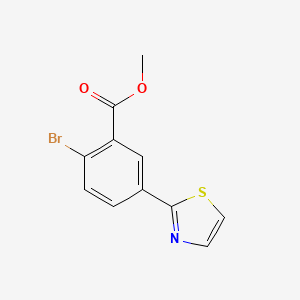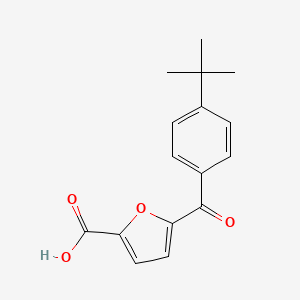
2-(Oxazol-5-YL)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Cyano-2-(oxazol-5-yl)pyrimidine est un composé hétérocyclique qui combine les caractéristiques structurales des cycles oxazole et pyrimidine. Ce composé a suscité un intérêt considérable dans les domaines de la chimie médicinale et des produits pharmaceutiques en raison de ses activités biologiques potentielles, notamment ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 5-Cyano-2-(oxazol-5-yl)pyrimidine implique généralement la cyclisation de dérivés de pyrimidine avec des précurseurs d'oxazole. Une méthode courante comprend la cyclisation déshydratante de N-(4-hydroxypyrimidin-5-yl)benzamides en utilisant des réactifs tels que l'oxychlorure de phosphore ou l'acide polyphosphorique . Une autre approche implique la condensation de dérivés d'oxazole avec des cycles pyrimidine dans des conditions spécifiques .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des réactions de cyclisation à grande échelle en utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : Le 5-Cyano-2-(oxazol-5-yl)pyrimidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Réactifs et Conditions Courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxazole-pyrimidine avec des fonctionnalités oxygénées supplémentaires, tandis que la réduction peut produire des formes réduites du composé avec des propriétés électroniques modifiées .
4. Applications de Recherche Scientifique
Le 5-Cyano-2-(oxazol-5-yl)pyrimidine a un large éventail d'applications de recherche scientifique, notamment :
5. Mécanisme d'Action
Le mécanisme d'action du 5-Cyano-2-(oxazol-5-yl)pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut agir comme un inhibiteur des tyrosine kinases, qui sont des enzymes impliquées dans les voies de signalisation cellulaire qui régulent la croissance et la prolifération cellulaires . En inhibant ces enzymes, le composé peut perturber la croissance des cellules cancéreuses et induire la mort cellulaire. De plus, le composé peut interagir avec d'autres cibles moléculaires, telles que les enzymes cyclooxygénases, pour exercer des effets anti-inflammatoires .
Composés Similaires :
Dérivés de pyrimidine-5-carbonitrile : Ces composés partagent la structure de base pyrimidine-5-carbonitrile et présentent des activités biologiques similaires, telles que des propriétés anticancéreuses et antimicrobiennes.
Dérivés d'oxazole : Les composés contenant le cycle oxazole sont connus pour leurs activités biologiques diverses, notamment les effets antimicrobiens, anticancéreux et anti-inflammatoires.
Unicité : Le 5-Cyano-2-(oxazol-5-yl)pyrimidine est unique en raison de ses cycles oxazole et pyrimidine combinés, qui confèrent des propriétés électroniques et stériques distinctes. Cette structure unique permet au composé d'interagir avec un large éventail de cibles biologiques, ce qui en fait un composé polyvalent et précieux en chimie médicinale et en recherche pharmaceutique .
Applications De Recherche Scientifique
2-(Oxazol-5-YL)pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce cell death. Additionally, the compound may interact with other molecular targets, such as cyclooxygenase enzymes, to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Pyrimidine-5-carbonitrile derivatives: These compounds share the pyrimidine-5-carbonitrile core structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Oxazole derivatives: Compounds containing the oxazole ring are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Uniqueness: 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile is unique due to its combined oxazole and pyrimidine rings, which confer distinct electronic and steric properties. This unique structure allows the compound to interact with a wide range of biological targets, making it a versatile and valuable compound in medicinal chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C8H4N4O |
|---|---|
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
2-(1,3-oxazol-5-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H4N4O/c9-1-6-2-11-8(12-3-6)7-4-10-5-13-7/h2-5H |
Clé InChI |
UKTSAWCLZLGVLK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C2=CN=CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



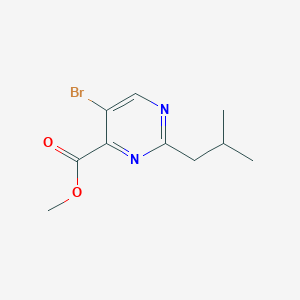
![2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790055.png)

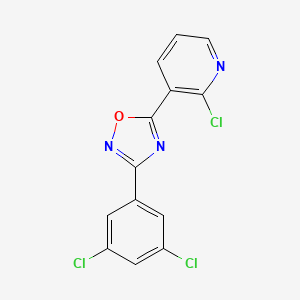
![tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)
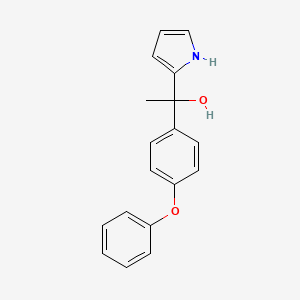



![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)
